

IRDye 700DX whole blood dilution linearity

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Compound Focus: Irdye 700DX

CAS No.: 916821-46-0

Cat. No.: S9106197

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Quantitative Data Summary

The table below summarizes the quantitative data for **IRDye 700DX** and other untargeted agents from the study for comparison [1]:

Untargeted Agent	Signal Linearity (R ²)	Fluorescence Yield at 1 μ M	Pharmacokinetic Matching Error (Binding Potential %)
IRDye 700DX	0.9995 \pm 0.0004	103.68 \pm 0.09	10.25% \pm 1.30%
IRDye 680LT	0.9998 \pm 0.0002	104.42 \pm 0.05	0.31% \pm 0.37%
Methylene Blue	0.91 \pm 0.02	101.9 \pm 0.2	8.10% \pm 5.37%

The study concluded that while **IRDye 700DX** exhibited excellent signal linearity, **IRDye 680LT** was the overall superior untargeted agent when paired with the targeted agent ABY-029, due to its better pharmacokinetic matching and diagnostic accuracy [1].

Experimental Protocols

The following methodology details are adapted from the identified study [1].

Whole Blood Dilution Linearity Protocol

This protocol describes how the linearity data for **IRDye 700DX** was obtained.

- **Materials:**
 - **Dye:** **IRDye 700DX** NHS ester, converted to a non-reactive carboxylate form by dissolving in phosphate-buffered saline (PBS, pH 8.5) for 5 hours at room temperature.
 - **Matrix:** Whole bovine blood.
 - **Equipment:** Optically clear bottomed, black-walled 96-well plates; Odyssey CLx imaging system (LI-COR Biosciences).
- **Procedure:**
 - Prepare a dilution series of the imaging agent in whole blood. The concentration range used for **IRDye 700DX** in the study was **0.015 to 3.75 μ M**.
 - Pipette 100 μ L of each blood-fluorophore mixture into the wells of the 96-well plate.
 - Acquire fluorescent images using the Odyssey CLx system in the 700-nm channel.
 - Extract the mean fluorescence intensity of each well using analysis software (e.g., Image Studio from LI-COR).
 - Perform a linear regression analysis of the fluorescence signal against the dye concentration, typically on a log-log scale, to determine the coefficient of determination (R^2).

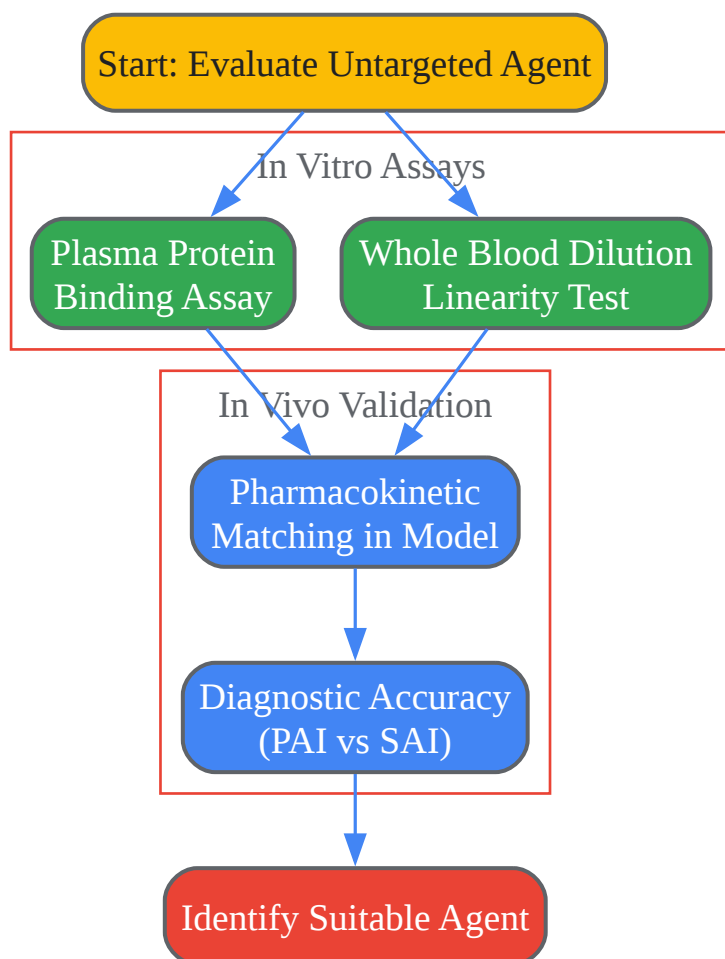
Plasma Protein Binding Assay

This protocol is used to assess non-specific binding, a key property for an untargeted agent.

- **Materials:**
 - **IRDye 700DX** in PBS with and without 1% (w/v) Bovine Serum Albumin (BSA).
 - 4-20% criterion TGX Stain-Free protein gel.
 - Odyssey CLx imaging system.
- **Procedure:**
 - Mix the imaging agent with a loading buffer (e.g., 30% glycerol).
 - Load the samples (7 μ L) into the gel, alongside a fluorescent protein ladder.
 - Run the gel for 40 minutes at 100 V.
 - Image the gel using the Odyssey CLx in the 700-nm and 800-nm channels.
 - Perform fluorescence quantification of each lane using image analysis software like FIJI/ImageJ.

Experimental Workflow

The diagram below outlines the key steps for evaluating a candidate untargeted agent, as described in the study:



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Application Notes

- **Purpose of an Untargeted Agent:** In Paired-agent imaging (PAI), an untargeted agent is co-administered with a targeted agent. Its function is to account for and correct the non-specific uptake, retention, and heterogeneous tissue optical properties that can confound fluorescence measurements, thereby providing more accurate molecular contrast [1].
- **Critical Agent Properties:** For an untargeted agent to be effective in PAI, it should have [1]:
 - High signal linearity across a range of physiologically relevant concentrations.

- Minimal plasma protein binding to ensure its pharmacokinetics are dominated by non-specific effects.
- Pharmacokinetic properties closely matched to the targeted agent in negative control (target-free) tissues.
- **Context of Data:** The provided data and protocols are from a feasibility study aimed at identifying the best untargeted agent for clinical translation of ABY-029 PAI. **IRDye 700DX** is one of several candidates tested, and its performance should be evaluated relative to the specific requirements of your research application [1].

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References

1. Identification of a Suitable Untargeted Agent for the Clinical ... [pmc.ncbi.nlm.nih.gov]

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